molecular formula C22H20Br2N8O B10899427 2,6-dibromo-4-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,6-dibromo-4-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B10899427
M. Wt: 572.3 g/mol
InChI Key: XZQVALCKNXNUQX-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, hydroxyl, aldehyde, pyrazole, and triazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amines or thiols.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-Hydroxybenzaldehyde: A simpler analog lacking the bromine substituents.

    1,3,5-Triazine derivatives: Compounds with similar triazine cores but different substituents.

Uniqueness

The uniqueness of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone lies in its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H20Br2N8O

Molecular Weight

572.3 g/mol

IUPAC Name

2,6-dibromo-4-[(E)-[[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H20Br2N8O/c1-12-4-6-16(7-5-12)26-20-27-21(29-22(28-20)32-14(3)8-13(2)31-32)30-25-11-15-9-17(23)19(33)18(24)10-15/h4-11,33H,1-3H3,(H2,26,27,28,29,30)/b25-11+

InChI Key

XZQVALCKNXNUQX-OPEKNORGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=CC(=C(C(=C4)Br)O)Br

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=CC(=C(C(=C4)Br)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.